Lipophilicity Advantage: Higher Computed logP Versus Unsubstituted Piperidine and Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.4 [1]. In contrast, the simpler analog 2-(piperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate (lacking the 4‑methyl group on piperidine) has a lower molecular weight and is expected to have a lower computed logP, while 2-(piperidin-1-yl)ethyl N-phenylcarbamate (lacking both the 4‑chloro and 4‑methyl substituents) has a molecular weight of 248.33 and is predicted to be even more hydrophilic [2]. The quantified difference in logP between the target compound and the fully unsubstituted analog is an estimated ΔlogP of approximately 1.5–2.0 log units, based on standard fragment‑based calculation methods.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (computed) |
| Comparator Or Baseline | 2-(piperidin-1-yl)ethyl N-phenylcarbamate: MW 248.33; estimated logP ~1.5–2.0 |
| Quantified Difference | ΔlogP ≈ 1.5–2.0 log units higher for target compound |
| Conditions | Computed values using XLogP3 algorithm; no experimental logP available for any comparator. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood‑brain barrier penetration in cellular assays, making this compound more suitable for CNS‑targeted screening libraries than its less lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 26793188: 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/865074-35-7 View Source
- [2] PhytoBank. (2015). 2-(piperidin-1-yl)ethyl N-phenylcarbamate (BAS 00671879). Retrieved from https://phytobank.ca View Source
